N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide
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Overview
Description
N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring through an oxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced into the pyridine ring through radical trifluoromethylation.
Oxymethyl Linkage Formation: The pyridine intermediate is then reacted with a suitable alcohol to form the oxymethyl linkage.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups or reduce the compound to simpler derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide has several scientific research applications, including:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Agrochemicals: The trifluoromethyl group enhances the compound’s stability and bioactivity, making it useful in developing agrochemicals for crop protection.
Materials Science: The compound’s chemical properties make it suitable for use in developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide: This compound also features a trifluoromethyl group attached to a pyridine ring and has similar applications in agrochemicals.
Trifluoromethyl Ketones: These compounds are valuable synthetic targets and have applications in medicinal chemistry.
Uniqueness
N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring and the oxymethyl linkage distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
N-(2-methylpropyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O2/c1-12(2)10-21-16(24)23-8-6-13(7-9-23)11-25-15-5-3-4-14(22-15)17(18,19)20/h3-5,12-13H,6-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZSGNHQIPMERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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